![molecular formula C11H12N4 B2513612 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5](/img/structure/B2513612.png)

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” is a chemical compound used in various scientific research applications due to its unique properties and structure. It has a linear formula of C11H12N4 .

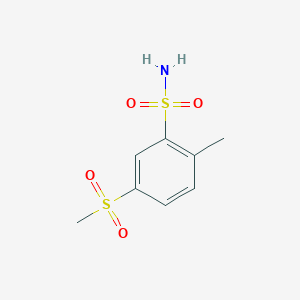

Molecular Structure Analysis

The molecular structure of “4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” is represented by the linear formula C11H12N4 . More detailed structural analysis would require additional resources such as spectroscopic data.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine” are not fully detailed in the retrieved data. It is known that the compound has a linear formula of C11H12N4 .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some derivatives of imidazole have been synthesized and evaluated for antioxidant activity . For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been tested for antioxidant activity .

Antimicrobial Activity

Imidazole derivatives have been tested for in vitro antimicrobial activity . For instance, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone has been synthesized and tested for its antimicrobial properties .

Antiulcer Activity

Imidazole ring is present in commercially available drugs such as omeprazole, pantoprazole which are used for their antiulcer properties .

Antihistaminic Activity

Imidazole ring is also present in commercially available drugs such as clemizole, astemizole which are used for their antihistaminic properties .

Antihelmintic Activity

Imidazole ring is present in commercially available drugs such as thiabendazole which is used for its antihelmintic properties .

Antiprotozoal and Antibacterial Activity

Imidazole ring is present in commercially available drugs such as tinidazole, ornidazole which are used for their antiprotozoal and antibacterial properties .

Antinematodal Activity

Imidazole ring is present in commercially available drugs such as nocodazole which is used for its antinematodal properties .

Wirkmechanismus

Target of Action

The primary targets of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms

Mode of Action

The mode of action of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles often act by forming hydrogen bonds with their targets, leading to changes in the targets’ structure and function .

Biochemical Pathways

The specific biochemical pathways affected by 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on a carbonyl carbon, leading to the formation of a new carbon-nitrogen bond .

Pharmacokinetics

The pharmacokinetics of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine The compound’s solubility, volatility, and stability can influence its bioavailability.

Action Environment

The action, efficacy, and stability of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its targets. Additionally, the compound’s stability can be affected by factors such as temperature and pH.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(E)-benzylideneamino]-4-methylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPMBZWAQDWVQI-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)N)N=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2513530.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2513532.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2513537.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)

![4-[3-(2-chloropyridin-3-yl)prop-2-enoyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2513540.png)

![5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2513541.png)

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)

![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)

![Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2513551.png)